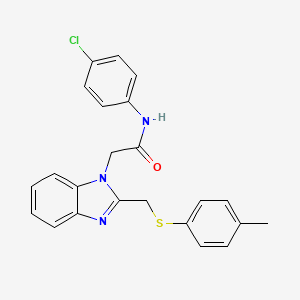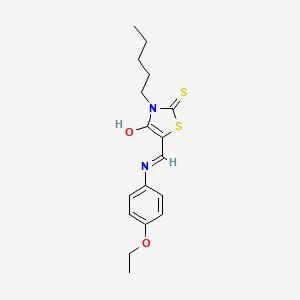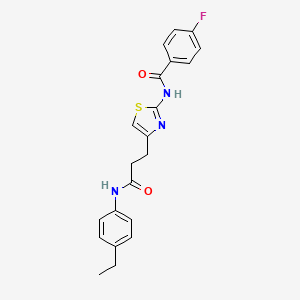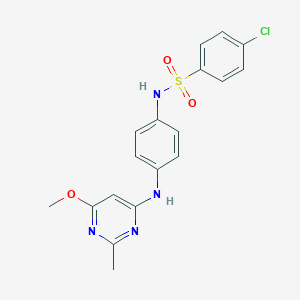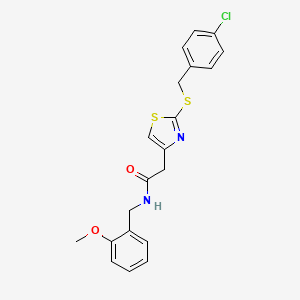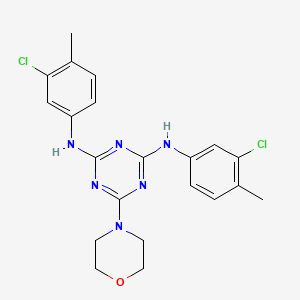
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxyethanesulfonamide is C20H21NO2. Its molecular weight is 307.393. The molecule contains a total of 41 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
N-(1,2,3,4-Tetrahydronaphthalene-2-yl)methanesulfonamide, a derivative closely related to the compound of interest, has been found to have significant inhibitory effects on human carbonic anhydrase isozymes, particularly hCA II. This suggests potential applications in medical research, particularly in the development of treatments for conditions involving carbonic anhydrases, such as glaucoma, epilepsy, and certain types of edema (Akbaba et al., 2014).
Antibacterial Activity
A structure closely resembling the compound , 2-Hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, has been synthesized and studied for its antibacterial properties. The compound exhibited activity against various bacterial strains, including E. coli and S. aureus, indicating the potential for the development of new antibacterial agents (Özbek et al., 2009).
Serotonin Receptor Affinity
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, compounds with a core structure similar to the one of interest, have been prepared and tested for their affinity towards serotonin (5-HT) receptors, particularly 5-HT7 receptors. These compounds have shown promising results in in vitro binding assays, suggesting potential applications in neuropsychiatric and gastrointestinal disorders treatment research (Leopoldo et al., 2004).
Drug Metabolism
The use of biocatalysis in drug metabolism studies, particularly for a compound known as LY451395, which is a biaryl-bis-sulfonamide, illustrates the utility of closely related compounds in understanding the metabolic pathways of new drugs. This research can provide insights into the bioavailability and potential drug interactions of sulfonamide-based compounds (Zmijewski et al., 2006).
Antiestrogenic Activity
Research into the antiestrogenic activities of certain sulfonamide derivatives has shown potential applications in the treatment of hormone-dependent cancers. Specifically, the synthesis and evaluation of compounds related to the one of interest have demonstrated potent antiestrogenic effects, indicating a potential pathway for the development of new cancer therapies (Jones et al., 1979).
Propiedades
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c21-19(11-10-16-6-4-5-7-17(16)14-19)15-20-25(22,23)13-12-24-18-8-2-1-3-9-18/h1-9,20-21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBOKRPRRBGQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

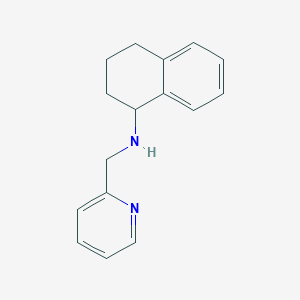
![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)
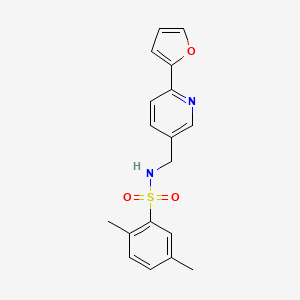
![2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2929326.png)
